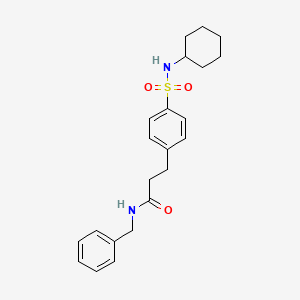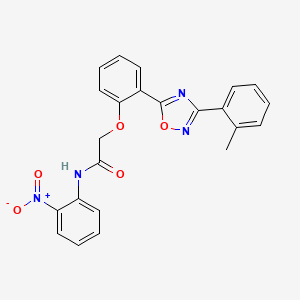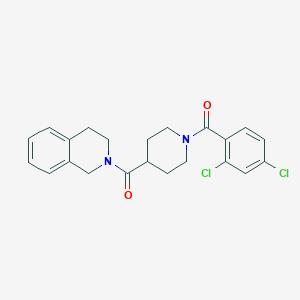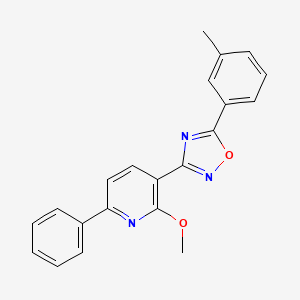![molecular formula C21H19ClN4O2 B7711241 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic compound that belongs to the class of pyrazoloquinolinone derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
作用机制
The mechanism of action of 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of certain enzymes involved in various cellular processes such as DNA replication, cell proliferation, and survival. It works by binding to the active site of these enzymes and preventing them from carrying out their normal functions. This leads to the inhibition of cancer cell growth, neuroprotection against oxidative stress and inflammation, and anti-infective activity against various pathogens.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: It has been shown to protect neurons against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
3. Anti-infective activity: This compound has been shown to exhibit anti-bacterial and anti-viral activity against various pathogens.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its potent anti-cancer, neuroprotective, and anti-infective activity, as well as its unique chemical structure and properties. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the study of 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, including:
1. Optimization of dosage and administration route: Further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in various scientific research applications.
2. Mechanistic studies: More research is needed to elucidate the exact mechanism of action of this compound and its potential targets in various cellular processes.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans for its potential use in various diseases.
4. Structural modifications: Further studies are needed to explore the structural modifications of this compound to enhance its potency and selectivity against various targets.
合成方法
The synthesis method of 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product. The purity of the compound can be further improved by recrystallization or column chromatography.
科学研究应用
4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential use in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including colorectal, breast, and lung cancer cells. It works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
2. Neurological Disorders: 4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: This compound has also been studied for its potential use as an anti-infective agent against various bacterial and viral pathogens. It works by inhibiting the activity of certain enzymes involved in the replication and survival of these pathogens.
属性
IUPAC Name |
4-chloro-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-10-26-20-17(12-14-11-16(28-2)8-9-18(14)23-20)19(25-26)24-21(27)13-4-6-15(22)7-5-13/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQMROPHHVHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3E)-6-methoxy-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)







![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)

